![molecular formula C18H19N5O2 B2590701 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- CAS No. 309735-28-2](/img/structure/B2590701.png)
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-: is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mechanism of Action
Target of Action
The primary target of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is the enzyme PDE1 . This enzyme plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key secondary messengers in various cellular processes .
Mode of Action
The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” acts as an inhibitor of PDE1 . By inhibiting this enzyme, the compound increases the intracellular levels of cyclic nucleotides, leading to the modulation of various cellular processes .
Biochemical Pathways
The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” affects the cyclic nucleotide signaling pathway . By inhibiting PDE1, it increases the levels of cyclic nucleotides, which can then activate protein kinases. These kinases phosphorylate specific target proteins, leading to changes in their activity and thus affecting various downstream cellular processes .
Pharmacokinetics
The compound’s effectiveness as a pde1 inhibitor suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of PDE1 by the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” leads to an increase in intracellular levels of cyclic nucleotides . This can result in a variety of cellular effects, depending on the specific cell type and the particular proteins that are phosphorylated as a result of increased protein kinase activity .
Action Environment
The action of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” can be influenced by various environmental factors. For example, the presence of other molecules that can bind to PDE1 may affect the compound’s ability to inhibit this enzyme . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its efficacy .
Biochemical Analysis
Biochemical Properties
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphodiesterase enzymes. This compound interacts with phosphodiesterase enzymes, specifically phosphodiesterase 1 (PDE1), by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in cyclic nucleotide levels, which can affect various signaling pathways. Additionally, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle progression .
Cellular Effects
The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE1 leads to elevated levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical secondary messengers in various signaling pathways . Furthermore, its interaction with CDK2 affects the cell cycle, potentially leading to cell cycle arrest and apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of PDE1, inhibiting its catalytic activity and preventing the breakdown of cAMP and cGMP . Additionally, it binds to CDK2, inhibiting its kinase activity and disrupting the phosphorylation of downstream targets involved in cell cycle regulation . These interactions result in altered cellular signaling and gene expression, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDE1 and CDK2, resulting in persistent changes in cellular function and signaling pathways .
Dosage Effects in Animal Models
The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE1 and CDK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites in sufficient concentrations.
Subcellular Localization
The subcellular localization of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications such as phosphorylation can influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of a suitable precursor, such as a substituted pyrazolone, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize waste and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: : Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolo[3,4-d]pyrimidine core, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be beneficial in the treatment of diseases such as cancer.
Medicine
The compound has shown promise in the development of new therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for the treatment of various conditions, including neurodegenerative and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives can be incorporated into drugs and pesticides to enhance their efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure and are also used in kinase inhibition and other biological applications.
Piperidine derivatives: : Compounds containing the piperidine ring are known for their diverse biological activities and are often used in drug design.
Uniqueness
What sets 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- apart is its specific combination of functional groups and its ability to interact with multiple targets. This makes it a valuable tool in the development of multi-targeted therapies.
Properties
IUPAC Name |
5-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(21-9-5-2-6-10-21)12-22-13-19-17-15(18(22)25)11-20-23(17)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVTUVWWGUPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

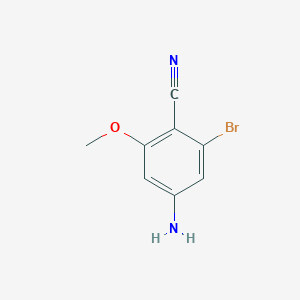
![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)
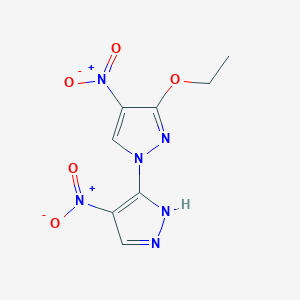

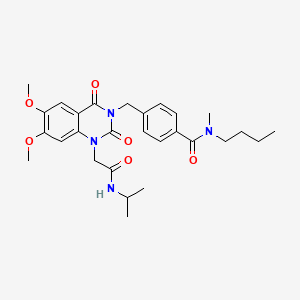
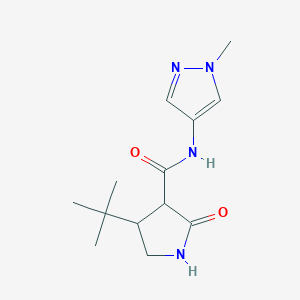
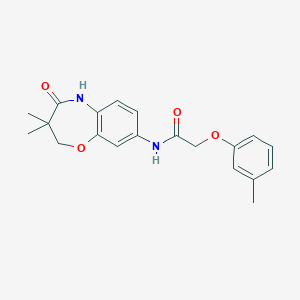
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)
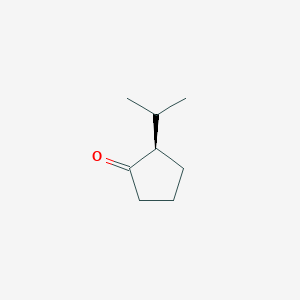

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)

